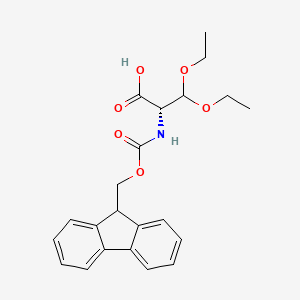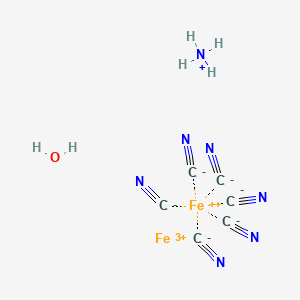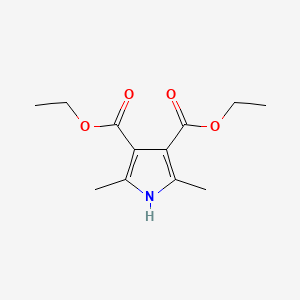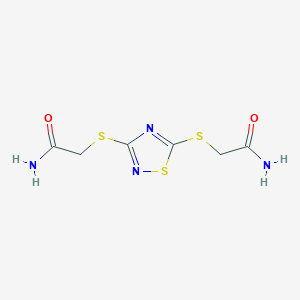![molecular formula C11H12ClN3OS B12050229 1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B12050229.png)
1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-metil-2-(piridin-2-ilamino)-1,3-tiazol-5-il]etanona; clorhidrato es un compuesto que pertenece a la familia de los tiazoles. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros.
Métodos De Preparación
La síntesis de 1-[4-metil-2-(piridin-2-ilamino)-1,3-tiazol-5-il]etanona; clorhidrato implica varios pasos. Un método común incluye la reacción de 2-aminopiridina con α-bromocetonas en condiciones controladas. La reacción generalmente tiene lugar en un solvente como el tolueno, con la adición de reactivos como el yodo (I2) y el hidroperóxido de terc-butilo (TBHP) para promover la formación del producto deseado . Los métodos de producción industrial pueden implicar la ampliación de esta reacción y la optimización de las condiciones para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
1-[4-metil-2-(piridin-2-ilamino)-1,3-tiazol-5-il]etanona; clorhidrato experimenta varias reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).
Sustitución: El anillo de tiazol permite reacciones de sustitución electrófila y nucleófila, a menudo utilizando reactivos como halógenos o nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfona, mientras que la reducción puede producir tiazolidinas.
Aplicaciones Científicas De Investigación
1-[4-metil-2-(piridin-2-ilamino)-1,3-tiazol-5-il]etanona; clorhidrato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Industria: Se utiliza en el desarrollo de inhibidores de la corrosión y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-[4-metil-2-(piridin-2-ilamino)-1,3-tiazol-5-il]etanona; clorhidrato implica su interacción con objetivos moleculares como enzimas y receptores. El anillo de tiazol puede participar en varias vías bioquímicas, inhibiendo o activando potencialmente enzimas específicas. Esta interacción puede provocar cambios en los procesos celulares, lo que hace que el compuesto sea útil en aplicaciones terapéuticas .
Comparación Con Compuestos Similares
1-[4-metil-2-(piridin-2-ilamino)-1,3-tiazol-5-il]etanona; clorhidrato se puede comparar con otros derivados de tiazol, como:
Sulfatiazol: Un fármaco antimicrobiano.
Ritonavir: Un fármaco antirretroviral.
Abafungina: Un fármaco antifúngico.
Bleomicina: Un fármaco antineoplásico.
La singularidad de 1-[4-metil-2-(piridin-2-ilamino)-1,3-tiazol-5-il]etanona; clorhidrato radica en su estructura específica, que permite interacciones y aplicaciones únicas en diversos campos.
Propiedades
Fórmula molecular |
C11H12ClN3OS |
|---|---|
Peso molecular |
269.75 g/mol |
Nombre IUPAC |
1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C11H11N3OS.ClH/c1-7-10(8(2)15)16-11(13-7)14-9-5-3-4-6-12-9;/h3-6H,1-2H3,(H,12,13,14);1H |
Clave InChI |
JGUVYMLMOYABAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)NC2=CC=CC=N2)C(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12050154.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050157.png)
![1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)

![Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin)](/img/structure/B12050198.png)


![(5E)-2-(4-butoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050217.png)

![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B12050230.png)


